molecular formula C19H20N6O5 B2704353 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate CAS No. 1351614-14-6

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate

Cat. No.: B2704353
CAS No.: 1351614-14-6
M. Wt: 412.406
InChI Key: CWDIMZBMYHRNEZ-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate: is a complex organic compound that features a benzimidazole ring fused to a piperazine ring, with a pyrazine moiety and an oxalate group attached

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperazine to introduce the piperazine ring

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole and pyrazine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the nitro groups present in the intermediate stages.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives of benzimidazole and pyrazine.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of substituted piperazine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: : It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

  • Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as sensors and catalysts.

  • Biological Research: : It can be used as a probe in biochemical assays to study enzyme activities and molecular interactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fused benzimidazole and piperazine rings. Similar compounds include:

  • Benzimidazole derivatives: : These compounds share the benzimidazole core but may differ in the substituents and functional groups attached.

  • Piperazine derivatives: : These compounds contain the piperazine ring but may have different fused rings or substituents.

  • Pyrazine derivatives: : These compounds feature the pyrazine ring and can vary in their attached groups and overall structure.

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Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyrazin-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O.C2H2O4/c24-17(15-11-18-5-6-19-15)23-9-7-22(8-10-23)12-16-20-13-3-1-2-4-14(13)21-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDIMZBMYHRNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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